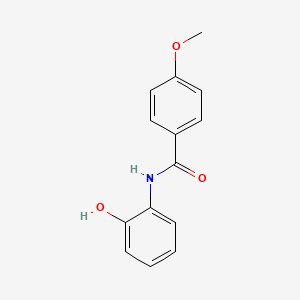

N-(2-hydroxyphenyl)-4-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-11-8-6-10(7-9-11)14(17)15-12-4-2-3-5-13(12)16/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBOLXGFDRQSBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Hydroxyphenyl 4 Methoxybenzamide and Its Analogues

Historical Development of Synthetic Routes to N-(2-hydroxyphenyl)-4-methoxybenzamide

Historically, the synthesis of N-arylbenzamides like this compound has been accomplished through well-established amide bond formation reactions. A common approach involves the acylation of an amine with a carboxylic acid derivative. In the case of this compound, this would traditionally involve the reaction of 2-aminophenol (B121084) with 4-methoxybenzoyl chloride. This method, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, has been a reliable route for preparing a wide array of benzamide (B126) derivatives.

Another classical method is the Schotten-Baumann reaction, which involves the treatment of an amine with an acyl chloride in a two-phase system of water and an organic solvent, with a base such as sodium hydroxide. While effective, these traditional methods can sometimes require harsh conditions and may not be suitable for substrates with sensitive functional groups.

Contemporary Synthetic Strategies for this compound

Modern organic synthesis has introduced a variety of more sophisticated and milder methods for amide bond formation, which are applicable to the synthesis of this compound. The use of coupling reagents is now a cornerstone of contemporary amide synthesis. researchgate.net These reagents activate the carboxylic acid, facilitating its reaction with the amine under milder conditions than traditional methods.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. google.comresearchgate.net Phosphonium-based reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are also widely employed. For the synthesis of this compound, this would involve the direct coupling of 4-methoxybenzoic acid and 2-aminophenol in the presence of one of these reagent systems. mdpi.com

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are often fine-tuned include the choice of solvent, temperature, and the specific coupling agent and base used. researchgate.net

For instance, solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) are frequently used for amide coupling reactions. scielo.brresearchgate.net The choice of solvent can significantly impact the solubility of the reactants and the reaction rate. Temperature is another critical factor; while many modern coupling reactions can be performed at room temperature, gentle heating may sometimes be employed to accelerate the reaction. mdpi.com The selection of a suitable base, such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA), is also important for neutralizing any acidic species and ensuring the reaction proceeds smoothly. mdpi.com

| Parameter | Commonly Used Options | Purpose |

| Coupling Reagent | EDC/HOBt, HATU, PyBOP | Activates the carboxylic acid for reaction with the amine. |

| Base | Triethylamine (Et3N), DIPEA | Neutralizes acidic byproducts and facilitates the reaction. |

| Solvent | DMF, DCM, Acetonitrile | Provides a medium for the reaction and influences solubility and rate. |

| Temperature | Room Temperature to 70°C | Controls the rate of the reaction. |

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. For the synthesis of this compound and its analogues, this has translated into efforts to reduce the use of hazardous solvents and reagents, and to develop more atom-economical processes.

One green chemistry approach is the use of solvent-free or grinding techniques. scitepress.org These methods can reduce or eliminate the need for volatile organic solvents, which are often toxic and contribute to environmental pollution. Another strategy is the use of water as a solvent, which is a benign and abundant alternative to organic solvents. researchgate.net The development of catalytic methods that can proceed under mild conditions with high efficiency is also a key aspect of green chemistry in amide synthesis.

Synthesis of Structural Analogues and Derivatives of this compound for Research Purposes

The synthesis of structural analogues and derivatives of this compound is a common practice in medicinal chemistry and materials science to explore structure-activity relationships. This involves systematically modifying different parts of the molecule to investigate the impact of these changes on its biological or physical properties.

For example, the methoxy (B1213986) group on the benzoyl moiety can be replaced with other substituents, such as halogens, alkyl groups, or other alkoxy groups. Similarly, the hydroxyphenyl ring can be modified by altering the position of the hydroxyl group or introducing additional substituents. researchgate.netnih.govmdpi.com The synthesis of these analogues generally follows the same synthetic strategies as for the parent compound, utilizing various substituted benzoic acids or anilines as starting materials. researchgate.netnih.govnanobioletters.com

Analytical Verification of Synthesized this compound

After the synthesis of this compound, it is essential to confirm its identity and purity using various analytical techniques.

Spectroscopic methods are indispensable for the structural elucidation of synthesized compounds.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. chemicalbook.com For this compound, characteristic absorption bands for the N-H and C=O of the amide group, as well as the O-H of the phenol (B47542) and the C-O of the ether, would be expected.

| Technique | Information Obtained |

| 1H NMR | Provides information on the number, type, and connectivity of hydrogen atoms. |

| 13C NMR | Shows the different types of carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide the molecular formula. uni.lu |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. chemicalbook.com |

Chromatographic Purity Assessment

The purity of newly synthesized compounds is a critical parameter that underpins the reliability of subsequent characterization and biological evaluation. For this compound and its analogues, High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing purity. This method offers high resolution, sensitivity, and accuracy in separating the target compound from starting materials, by-products, and other impurities. The selection of chromatographic conditions is paramount for achieving optimal separation.

Detailed research into the chromatographic analysis of structurally related N-phenylbenzamide and salicylanilide (B1680751) derivatives provides a strong basis for establishing purity assessment protocols for this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.

One established method for the simultaneous determination of N-phenylbenzamide and its precursor, aniline, employs an isocratic RP-HPLC system. researchgate.net This method is indicative of the conditions that could be adapted for this compound. The key parameters of this method are detailed below. researchgate.net

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile : 10mM Sodium Acetate Buffer (pH 5) (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.7 mL/min |

| Detection | UV at 254 nm |

| Temperature | 30 °C |

| Injection Volume | 20 µL |

The linearity of this method was established over a concentration range of 10-100 µg/mL, with a correlation coefficient (r²) of 0.9998 for N-phenylbenzamide, demonstrating a high degree of accuracy. researchgate.net The relative standard deviation (RSD) was 0.23%, indicating excellent precision. researchgate.net Such a validated method provides a robust starting point for the quality control of related benzamides.

Furthermore, the analysis of potential genotoxic impurities in drug substances, such as hydroxylamine (B1172632) in N-hydroxy-N-phenylbenzamide, necessitates highly sensitive and specific analytical methods. oup.com A developed RP-HPLC method for this purpose utilizes a gradient elution to ensure the separation of the impurity from the active pharmaceutical ingredient (API) matrix. oup.com

| Parameter | Condition |

|---|---|

| Stationary Phase | Ascentis Express C18 |

| Mobile Phase A | 0.05% Formic Acid in Water |

| Mobile Phase B | 0.05% Formic Acid in Acetonitrile |

| Elution Mode | Binary Gradient |

| Flow Rate | 1 mL/min |

| Detection | UV at 250 nm |

| Temperature | 30 °C |

| Injection Volume | 5 µL |

The specificity of this gradient method was confirmed by its ability to separate the derivatized hydroxylamine from the drug compound and its related impurities, with a resolution of greater than 2.5. oup.com The peak purity, calculated using a photodiode array (PDA) detector, was found to be 998.5, confirming the homogeneity of the analyte peak. oup.com

For salicylanilide derivatives, which share a core structural motif with this compound, purification and subsequent purity confirmation are also crucial steps. While detailed analytical methods for purity assessment are not always the primary focus of synthetic papers, the characterization data provided, such as sharp melting points and clean NMR spectra, are indirect indicators of high purity achieved through purification techniques like recrystallization or column chromatography. nih.gov The development of a specific HPLC method for each new analogue is essential for quantitative purity determination and is typically validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness. researchgate.netjaptronline.com

Biological Activity Spectrum and Pharmacological Evaluation of N 2 Hydroxyphenyl 4 Methoxybenzamide

In Vitro Biological Screening Methodologies for N-(2-hydroxyphenyl)-4-methoxybenzamide

No specific data was found regarding the application of in vitro screening methods to this compound.

Enzyme Inhibition Assays of this compound

There is no available research detailing the inhibitory activity of this compound against any specific enzymes.

Receptor Binding Profiling of this compound

No studies documenting the receptor binding affinity or profile of this compound were identified.

Cell-Based Assays and Cellular Responses to this compound

Information on the effects of this compound in cell-based assays, including any observed cellular responses, is not present in the available literature.

Antimicrobial Activity Studies of this compound (e.g., antibacterial, antifungal, antiviral)

No data from studies evaluating the potential antibacterial, antifungal, or antiviral properties of this compound could be located.

In Vivo Efficacy Studies of this compound in Pre-clinical Animal Models

No preclinical studies in animal models to assess the in vivo efficacy of this compound have been published.

Pharmacodynamic Effects of this compound in Disease Models

There is currently no available data from in vivo studies in established disease models to describe the pharmacodynamic effects of this compound. Research into its potential therapeutic activities, such as anti-inflammatory, analgesic, anticonvulsant, or other effects, has not been published in the accessible scientific literature. Consequently, no data tables on its efficacy or biological response in animal models can be provided.

Pharmacokinetic Assessments of this compound in Animal Systems

Similarly, there is a lack of published research on the pharmacokinetic properties of this compound in any animal system. Key pharmacokinetic parameters, including but not limited to, absorption, distribution, metabolism, and excretion (ADME), have not been documented. As a result, it is not possible to construct a data table summarizing these essential metrics.

Molecular Mechanisms of Action of N 2 Hydroxyphenyl 4 Methoxybenzamide

Elucidation of Intracellular Signaling Pathways Modulated by N-(2-hydroxyphenyl)-4-methoxybenzamide

Research elucidating the specific intracellular signaling pathways modulated by this compound is not available in the public domain. Studies on structurally related compounds, such as other 2-methoxybenzamide (B150088) derivatives, have shown inhibition of pathways like the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor, but this action has not been specifically demonstrated for this compound. nih.govnih.gov

Gene Expression and Proteomic Changes Induced by this compound

No studies were identified that investigated the changes in gene expression or the proteomic profile of cells or organisms upon treatment with this compound.

Cellular Uptake and Subcellular Localization of this compound

Specific experimental data on the cellular uptake, distribution, and subcellular localization of this compound is not available in the reviewed scientific literature.

Structure Activity Relationship Sar Studies of N 2 Hydroxyphenyl 4 Methoxybenzamide Analogues

Impact of Substituent Modifications on Biological Potency of N-(2-hydroxyphenyl)-4-methoxybenzamide Derivatives

The biological activity of this compound derivatives can be significantly altered by modifying the substituents on their aromatic rings and amide backbone. Research into various benzamide (B126) derivatives has demonstrated that the nature, position, and size of these substituents play a pivotal role in their pharmacological effects, such as antimicrobial, anticancer, and enzyme inhibitory activities. nih.govresearchgate.netnanobioletters.commdpi.com

The introduction of different functional groups can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of N-substituted benzimidazole-derived carboxamides, the type and position of substituents on the phenyl ring led to varied antiproliferative activity against different cancer cell lines. nih.gov A 2-hydroxy-4-methoxy-substituted derivative showed potent activity, while a 3,4,5-trihydroxy-substituted derivative also demonstrated selectivity against the MCF-7 breast cancer cell line. nih.gov

The electronic properties of substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are also critical. mdpi.com Studies on imidazo[4,5-b]pyridine-based inhibitors have shown that EWGs, such as halogen atoms, can influence biological activity, with potency varying based on the atom's size and electronegativity. mdpi.com In some cases, the antiplasmodial and cytotoxic activity of 2-phenoxybenzamides was found to be strongly dependent on the substitution pattern of the anilino part of the structure. researchgate.net

The following table summarizes findings from studies on related benzamide derivatives, illustrating the impact of specific substituent modifications on biological potency.

| Core Structure | Substituent Modification | Observed Impact on Biological Potency | Target/Assay | Reference |

|---|---|---|---|---|

| N-benzimidazole benzamide | 2-hydroxy-4-methoxy substitution | Showed pronounced antiproliferative activity in the low micromolar range (IC50 = 2.2–4.4 µM). nih.gov | Antiproliferative (HeLa, HCT116, MCF-7, WI-38 cell lines) | nih.gov |

| N-benzimidazole benzamide | 3,4,5-trihydroxy substitution | Demonstrated selective activity against MCF-7 cell line (IC50 = 4.8 µM). nih.gov | Antiproliferative (MCF-7 cell line) | nih.gov |

| Imidazo[4,5-b]pyridine | Substitution with different halogen EWGs | Activity against PAK4 varied with the size and electronegativity of the halogen atom. mdpi.com | PAK4 Inhibition (IC50 values) | mdpi.com |

| 2-Phenoxybenzamide | Substitution on the anilino partial structure | Strongly influenced antiplasmodial activity and cytotoxicity. researchgate.net | Antiplasmodial (P. falciparum) | researchgate.net |

| Tetrahydropyrazino[1,2-a]indole-3-carboxamide | Introduction of substituents (e.g., 4-CN, 4-OCF3) on the N2-benzyl ring | Altered growth inhibitory activity and improved tumor selectivity in certain cases. mdpi.com | Antiproliferative (MDA-MB-468 cells) | mdpi.com |

Stereochemical Influence on Biological Activity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor that can profoundly influence biological activity. nih.gov For chiral molecules, enantiomers can exhibit different pharmacological potencies and effects because biological targets like enzymes and receptors are themselves chiral. nih.gov

While specific stereochemical studies on this compound are not extensively detailed in the provided context, the principles can be understood from research on other complex chiral molecules. For example, in studies of the natural product acivicin (B1666538) and its derivatives, stereochemistry was found to be pivotal for their antimalarial activity. nih.gov The natural (5S, αS) isomers consistently displayed the most significant antiplasmodial activity, suggesting that cellular uptake mechanisms, such as L-amino acid transport systems, are stereoselective. nih.gov

Key findings from stereochemical studies on related compounds include:

Differential Potency: Different stereoisomers of a compound can have vastly different biological potencies. In the case of 3-Br-acivicin methyl ester derivatives, one enantiomer was approximately 10-fold less potent than its counterpart, while the diastereoisomers were inactive. nih.gov

Target Binding: The specific 3D shape of a molecule determines how well it fits into the binding site of a protein. Molecular modeling has shown that stereochemistry affects the efficiency of interaction with target enzymes, potentially leading to irreversible binding and inactivation. nih.gov

These findings underscore the importance of considering stereochemistry in the design and development of this compound derivatives. The synthesis of enantiomerically pure compounds is often a critical step in optimizing therapeutic potential.

Correlations between Structural Features and Pharmacological Responses

Establishing a clear correlation between a molecule's structural features and its pharmacological response is a primary goal of SAR studies. This is often achieved through a combination of experimental testing and computational modeling, including Quantitative Structure-Activity Relationship (QSAR) analysis. mdpi.comnih.gov

Molecular docking and other in silico methods provide further insights into these correlations. By simulating the interaction between a ligand and its target protein, researchers can predict binding modes and energies. nih.gov For example, in the study of PAK4 inhibitors, while simple docking scores were insufficient to explain the differences in biological activity, the pair-interaction energy calculated using the fragment molecular orbital (FMO) method revealed significant differences in the interaction energy between derivatives with EWGs and EDGs. mdpi.com This highlights that subtle changes in electronic properties, dictated by the compound's structure, can lead to distinct pharmacological responses. mdpi.com

The following table outlines key correlations found in studies of related benzamide compounds.

| Structural Feature | Correlated Pharmacological Response | Method of Correlation | Compound Series | Reference |

|---|---|---|---|---|

| Physicochemical properties (Hansch/Free-Wilson parameters) | Intravenous antiallergic activity. nih.gov | QSAR (Hansch/Free-Wilson model) | 2-hydroxy-N-1H-tetrazol-5-ylbenzamides | nih.gov |

| Presence of Electron-Withdrawing vs. Electron-Donating Groups | Differential inhibition of PAK4 kinase. mdpi.com | Fragment Molecular Orbital (FMO) method, in vitro assay | Imidazo[4,5-b]pyridine derivatives | mdpi.com |

| Hydrophobic interactions with catalytic and anionic sites | Acetylcholinesterase inhibition. nih.gov | Molecular docking, MM-GBSA, molecular simulation | N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives | nih.gov |

| Substitution pattern on anilino moiety | Antiplasmodial activity and cytotoxicity. researchgate.net | In vitro biological assays | 2-Phenoxybenzamides | researchgate.net |

These examples demonstrate that a multi-faceted approach, combining synthesis, biological testing, and computational analysis, is essential for elucidating the complex relationships between the structure of this compound analogues and their pharmacological effects.

Computational and Theoretical Studies of N 2 Hydroxyphenyl 4 Methoxybenzamide

Molecular Docking and Simulation Studies of N-(2-hydroxyphenyl)-4-methoxybenzamide with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interaction between a ligand and its target receptor, providing valuable information on binding affinity and mode of action.

While direct molecular docking studies on this compound are not extensively detailed in the provided research, studies on structurally related N-phenylbenzamide and benzamide (B126) derivatives offer significant insights into its potential biological interactions. For instance, in silico studies on N-phenylbenzamides have been conducted to evaluate their antibacterial and antifungal activities. researchgate.netmdpi.com In these investigations, derivatives were docked against microbial enzymes such as Aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa) from bacteria and aspartic proteinases from Candida albicans to predict their inhibitory potential. mdpi.com

Similarly, molecular docking and simulation studies have been performed on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives to explore their potential as memory enhancers by targeting the acetylcholinesterase (AChE) enzyme. nih.govresearchgate.net These studies revealed that the compounds could establish stable interactions within the enzyme's binding site, correlating well with experimental biological data. nih.govresearchgate.net Other research on different benzamide derivatives has explored their potential as inhibitors for various targets, including HIV-1 Vif antagonists and deubiquitinase (DUB) enzymes, which are crucial for several viruses. nih.govrsc.orgresearchgate.net

These analogous studies suggest that this compound likely interacts with biological receptors through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces, a common feature for this class of compounds. researchgate.net The specific interactions would be dictated by the architecture of the receptor's active site.

| Derivative Class | Target Receptor/Enzyme | Potential Therapeutic Application | Key Interactions |

| N-phenylbenzamides | Aminoglycoside-2''-phosphotransferase-IIa, Aspartic proteinases | Antibacterial, Antifungal | Not specified |

| N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamides | Acetylcholinesterase (AChE) | Memory enhancement (Alzheimer's) | Hydrophobic interactions with catalytic triad and anionic sites |

| N-(2-methoxyphenyl)-benzamides | HIV-1 Viral infectivity factor (Vif) | Anti-HIV | Not specified |

| 4-(2-nitrophenoxy)benzamides | Deubiquitinase (DUB) enzymes | Antiviral | Not specified |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-glucosidase, α-amylase | Antidiabetic | Hydrogen bonding, electrostatic, hydrophobic interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comekb.eg By quantifying physicochemical properties or structural features, known as descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to optimize lead compounds. jocpr.com This rational approach helps in designing molecules with enhanced efficacy and reduced side effects. jocpr.com

QSAR studies are pivotal in drug discovery for several reasons:

Accelerating Drug Discovery: They expedite the process by predicting the biological activities of compounds in a cost-effective manner. jocpr.com

Optimizing Leads: QSAR models help in designing and selecting compounds with structural features that enhance desired biological activities. jocpr.com

Improving Pharmacokinetics: These models can help in optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties. jocpr.com

Reducing Animal Testing: By predicting activities, QSAR can lessen the need for extensive and costly animal experiments. nih.gov

For benzamide derivatives, QSAR studies have been successfully applied. For example, research on dialkoxybenzamide derivatives, which are structurally related to Roflumilast, utilized QSAR to model their activity against phosphodiesterase 4B. ekb.egekb.eg In such studies, various modeling techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Principal Component-Artificial Neural Networks (PC-ANN) are employed to build the predictive models. ekb.egekb.eg The performance of these models is rigorously evaluated using internal and external validation methods. ekb.egekb.eg

While a specific QSAR model for this compound derivatives was not detailed in the provided sources, the principles and methodologies from studies on analogous compounds are directly applicable. A typical QSAR study would involve calculating a range of molecular descriptors for a series of this compound derivatives and correlating them with their experimentally determined biological activities to develop a predictive model.

In Silico Prediction of Potential Biological Activities of this compound

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug development. biointerfaceresearch.com These computational models assess the drug-like properties of a compound, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity, thus reducing the likelihood of late-stage failures. jocpr.comresearchgate.net

For N-phenylbenzamide derivatives, in silico ADMET predictions have been performed using online servers like pkCSM. biointerfaceresearch.commdpi.com A study on N-(2-(hydrazinecarbonyl)phenyl)-4-methoxybenzamide and related compounds predicted that they were not hepatotoxic and did not cause skin hypersensitivity. mdpi.com However, the predictions also suggested very low absorption from the gastrointestinal tract, indicating that they might not be suitable for oral administration but could be developed as topical agents due to good skin permeability. mdpi.com

These findings highlight the power of in silico predictions in guiding the formulation and development strategy for a new chemical entity. Similar predictions for this compound would be essential to evaluate its potential as a drug candidate.

Table of Predicted ADMET Properties for Related N-phenylbenzamides mdpi.com

| Compound | Predicted Property | Result | Implication |

| N-phenylbenzamide derivatives (general) | Hepatotoxicity | Not hepatotoxic | Low risk of liver damage |

| Skin Sensitization | No allergic reactions | Safe for topical application | |

| GI Absorption | Very low | Not recommended for oral dosage forms | |

| Skin Permeability | Good | Suitable for development as topical agents |

Note: This table is based on findings for a class of related compounds, and specific values for this compound may differ.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Understanding the three-dimensional structure and dynamic behavior of a molecule is fundamental to comprehending its biological function. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used for this purpose.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. A study on the closely related isomer, N-3-hydroxyphenyl-4-methoxybenzamide, utilized single-crystal X-ray diffraction and Density Functional Theory (DFT) calculations to determine its molecular structure. nih.gov The research found that intermolecular interactions, such as dimerization and crystal packing, have a minor effect on bond lengths and angles but are significant for the dihedral angles and the rotational conformation of the aromatic rings. nih.gov This indicates that the molecule's environment can influence its preferred shape, which is a critical factor in receptor binding.

Molecular dynamics (MD) simulations provide a detailed picture of the motion of atoms and molecules over time. researchgate.net These simulations are used to study the stability of ligand-receptor complexes and to explore the conformational landscape of a molecule. For instance, MD simulations of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives complexed with acetylcholinesterase showed that the ligand-enzyme complex was stable, validating the docking results. nih.govresearchgate.net Similarly, MD simulations were used to confirm the stability of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives in the binding sites of α-glucosidase and α-amylase. researchgate.net

For this compound, MD simulations could be used to:

Analyze its conformational flexibility in different solvent environments.

Study the stability of its interactions with potential biological targets identified through docking.

Provide insights into the energetic changes that occur upon binding to a receptor.

These computational studies are integral to building a comprehensive understanding of the structure-function relationships of this compound and guiding the design of new, more potent derivatives.

Advanced Methodologies in the Study of N 2 Hydroxyphenyl 4 Methoxybenzamide

High-Throughput Screening Approaches for N-(2-hydroxyphenyl)-4-methoxybenzamide

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nih.goveurofinsdiscovery.comtechnologynetworks.com This methodology is fundamental in the early stages of drug discovery for identifying "hit" compounds that modulate a biological target of interest. nih.gov HTS can be broadly categorized into biochemical assays, which measure the effect of a compound on a purified target like an enzyme or receptor, and cell-based assays, which assess the compound's effect within a living cell. nih.gov

Common HTS assay formats include:

Fluorescence-Based Assays : Techniques like Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET) are widely used to study molecular interactions. nih.gov

Luminescence-Based Assays : These assays often utilize enzymes like luciferase to generate a light signal that can be correlated with a biological event, such as gene expression or cell viability. eurofinsdiscovery.com

Mass Spectrometry : This technique can be adapted for HTS to directly measure the products of enzymatic reactions or to detect binding events. technologynetworks.com

In a hypothetical scenario, HTS could be employed to screen a chemical library for compounds that compete with this compound for binding to a specific protein target. However, no such studies have been identified.

Biophysical Characterization of this compound Interactions (e.g., SPR, ITC)

Once a "hit" compound is identified, biophysical techniques are crucial for validating the interaction with its target and for determining the thermodynamic and kinetic parameters of binding.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding interactions between molecules. One molecule (the ligand) is immobilized on a sensor surface, and the other (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected by the instrument. This allows for the determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions. unizar.esmalvernpanalytical.com It directly measures the heat released or absorbed during a binding event. malvernpanalytical.com By titrating one binding partner into a solution containing the other, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. malvernpanalytical.com This provides a complete thermodynamic profile of the binding event.

While these techniques are powerful tools for studying molecular interactions, there is no available literature detailing their use to characterize the binding of this compound to any biological target.

Advanced Imaging Techniques for Studying this compound in Biological Systems

Advanced imaging techniques are essential for visualizing the localization and effects of chemical compounds within cells and tissues. These methods can provide crucial information about a compound's mechanism of action.

To visualize a small molecule like this compound, it would typically need to be modified with a fluorescent tag (a fluorophore). This would allow its uptake, distribution, and co-localization with specific cellular structures to be observed using techniques such as:

Confocal Fluorescence Microscopy : This technique provides high-resolution optical images by using a pinhole to eliminate out-of-focus light.

Super-Resolution Microscopy : Methods like STED (Stimulated Emission Depletion) microscopy and PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light to achieve nanoscale resolution.

Without a fluorescently labeled version of this compound, its direct visualization in biological systems is challenging. Indirect methods, such as observing the compound's effect on the localization of a fluorescently tagged protein, could be employed. However, no studies utilizing these advanced imaging techniques for this compound have been reported in the scientific literature.

Potential Research and Development Applications of N 2 Hydroxyphenyl 4 Methoxybenzamide

N-(2-hydroxyphenyl)-4-methoxybenzamide as a Pre-clinical Lead Compound for Target Validation

The journey of a new drug from the laboratory to the clinic is a long and arduous process, with the initial stages of discovery being critical for success. A key step in this process is target validation, where researchers confirm that a specific biological target, often a protein or enzyme, is directly involved in a disease pathway and can be modulated by a drug. Small molecules, known as lead compounds, are instrumental in this phase.

This compound possesses chemical features that make it a promising candidate for a pre-clinical lead compound. Its structure, a substituted benzamide (B126), is a common scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The presence of a hydroxyl group and a methoxy (B1213986) group provides opportunities for hydrogen bonding and other interactions with protein binding sites.

| Attributes of a Lead Compound | Relevance of this compound |

| Target Engagement | The benzamide core and functional groups suggest potential for interaction with various biological targets. |

| Synthetic Accessibility | The structure allows for straightforward chemical synthesis and modification. |

| "Drug-like" Properties | The molecular weight and predicted lipophilicity fall within ranges typical for orally bioavailable drugs. |

| Path for Optimization | The phenyl rings and functional groups offer multiple points for chemical derivatization. |

Use of this compound as a Chemical Probe in Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools for understanding the roles of proteins in health and disease. An ideal chemical probe is potent, selective, and well-characterized, allowing researchers to confidently link its effects to the modulation of a specific target.

Given the appropriate biological activity, this compound could be developed into a valuable chemical probe. Its relatively simple structure would allow for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly altering its binding properties. These tagged versions could then be used in a variety of applications, including:

Target Identification: Identifying the specific protein or proteins that a compound interacts with in a complex biological sample.

Assay Development: Creating new methods to measure the activity of a specific enzyme or receptor.

Imaging: Visualizing the location of a target protein within a cell or tissue.

The development of this compound as a chemical probe would first require the identification of a specific biological target with which it interacts with high affinity and selectivity. Subsequent chemical modifications could then be undertaken to create a suite of tools for in-depth biological investigation. The broader family of benzamides has yielded numerous chemical probes that have advanced our understanding of complex biological processes.

Opportunities for Derivatization of this compound for Enhanced Potency and Selectivity

The chemical structure of this compound offers numerous avenues for derivatization to improve its potency and selectivity for a given biological target. Structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule and the resulting changes in biological activity are measured, would be a key strategy in this process.

Potential modifications to the this compound scaffold include:

Substitution on the Phenyl Rings: The addition of different functional groups to either of the two phenyl rings could enhance binding affinity and selectivity. For example, adding electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and influence its interactions with a target protein.

Modification of the Amide Linker: The amide bond itself is a key structural feature. While typically stable, its conformation and hydrogen bonding capabilities can be influenced by adjacent substituents.

Alteration of the Hydroxyl and Methoxy Groups: The hydroxyl and methoxy groups are important for directing interactions with a target. They can be moved to different positions on the phenyl rings, converted to other functional groups, or used as attachment points for larger chemical moieties to explore the binding pocket of a target.

Numerous studies on related benzamide derivatives have demonstrated the success of such derivatization strategies. For example, the modification of substituted benzamides has led to the development of potent and selective inhibitors of various enzymes, including kinases and polymerases, as well as modulators of ion channels and receptors. These studies provide a roadmap for the potential optimization of this compound into a highly potent and selective therapeutic agent or research tool.

| Potential Derivatization Site | Rationale for Modification | Example of Potential Change |

| 4-methoxy group | Explore alternative interactions in the binding pocket. | Replacement with ethoxy, trifluoromethoxy, or hydrogen. |

| 2-hydroxyphenyl ring | Investigate the importance of the hydroxyl group and its position. | Moving the hydroxyl group to the 3- or 4-position; replacement with an amino or methoxy group. |

| Amide N-H | Modulate hydrogen bonding and conformation. | Alkylation to a secondary amide. |

| Phenyl ring positions | Probe for additional binding interactions and improve selectivity. | Addition of halogens, alkyl groups, or other functional groups. |

Future Directions and Challenges in Research on N 2 Hydroxyphenyl 4 Methoxybenzamide

Unexplored Biological Activities and Targets for N-(2-hydroxyphenyl)-4-methoxybenzamide

The core structure of this compound, featuring a benzamide (B126) scaffold, suggests a wide range of potential biological activities that are yet to be systematically explored. Benzamides, as a class of compounds, are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Consequently, a primary future direction is the comprehensive screening of this compound against a battery of biological targets to unearth its therapeutic promise.

Potential areas of investigation include its efficacy as an antimicrobial agent against various pathogens. nih.gov Furthermore, its anti-inflammatory capabilities warrant thorough examination, which could position it as a candidate for treating inflammatory diseases. nih.gov The potential for this compound to exhibit anticancer properties also presents a compelling avenue for research. nih.gov

Beyond these general areas, identifying specific molecular targets is crucial. High-throughput screening assays, coupled with computational modeling, could reveal interactions with key enzymes, receptors, or signaling pathways implicated in various diseases. For instance, related benzamide derivatives have been investigated as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) production. While no direct studies exist for this compound, this highlights a potential, unexplored target.

Development of Novel Analogues of this compound with Improved Profiles

The development of novel analogues of this compound is a critical step towards enhancing its potential therapeutic efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of these new chemical entities. nih.gov

Key strategies for analogue development may include:

Modification of the Phenyl Rings: Altering the substitution patterns on both the 2-hydroxyphenyl and 4-methoxyphenyl (B3050149) rings could significantly impact biological activity. Introducing different functional groups, such as halogens, alkyls, or other electron-donating or electron-withdrawing groups, may modulate the compound's interaction with biological targets.

Alterations to the Amide Linker: The amide bond is a central feature of the molecule. Modifications to this linker, such as N-alkylation or replacement with bioisosteres, could influence the compound's stability, conformation, and binding affinity.

Introduction of Novel Functional Groups: The incorporation of entirely new chemical moieties could unlock novel biological activities or improve the compound's drug-like properties.

The synthesis of a library of such analogues, followed by systematic biological evaluation, will be essential to identify compounds with superior profiles. For example, research on other N-arylbenzamides has demonstrated that subtle structural changes can lead to significant differences in biological activity. uni.lu

Integration of Multi-omics Data in this compound Research

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to delve into the molecular mechanisms of action of this compound. researchgate.net Integrating these data streams can provide a holistic view of the cellular response to the compound, moving beyond the identification of a single target to understanding its impact on complex biological networks. researchgate.netnih.gov

Potential applications of multi-omics in this research include:

Target Identification and Validation: By analyzing changes in gene expression, protein levels, and metabolite profiles in cells treated with the compound, researchers can identify potential molecular targets and pathways that are modulated.

Biomarker Discovery: Multi-omics data can help in the identification of biomarkers that predict the response to this compound or its analogues, paving the way for personalized medicine approaches. researchgate.net

Understanding Mechanisms of Action and Resistance: A multi-omics approach can elucidate the complex biological changes induced by the compound, providing insights into its mechanism of action and potential mechanisms of resistance.

While no multi-omics studies have been conducted specifically on this compound, the successful application of these technologies in the broader field of drug discovery underscores their immense potential in this area. researchgate.net

Addressing Methodological Challenges in this compound Research

Advancing the research on this compound is contingent upon overcoming several methodological challenges. These challenges span the entire research and development pipeline, from initial synthesis to analytical characterization.

Synthesis and Purification: The synthesis of this compound and its analogues can be complex, requiring careful optimization of reaction conditions to ensure high yields and purity. The potential for polymorphism, as observed in the structurally related N-(3-hydroxyphenyl)-3-methoxybenzamide, necessitates thorough solid-state characterization to ensure the reproducibility of biological data. uni.lu The purification of the final compounds and intermediates often requires advanced chromatographic techniques to remove impurities that could interfere with biological assays.

Analytical Characterization: The development of robust and sensitive analytical methods is crucial for the accurate quantification of this compound in various biological matrices. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) will be essential for pharmacokinetic and metabolism studies. Ensuring the stability of the compound during sample collection, storage, and analysis is another critical consideration.

Q & A

Q. What are the optimal synthetic conditions for N-(2-hydroxyphenyl)-4-methoxybenzamide using coupling reagents?

The compound can be synthesized via carbodiimide-mediated coupling. A method using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents in anhydrous dichloromethane (DCM) under nitrogen atmosphere is effective. Reaction progress is monitored via TLC, and purification involves column chromatography. Confirmation is achieved via IR (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (aromatic protons at δ 6.8–7.5 ppm, methoxy singlet at δ 3.8 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., amide C=O, phenolic -OH).

- ¹H/¹³C-NMR : Resolves aromatic protons, methoxy groups, and hydroxyl protons (broad singlet at δ 9–10 ppm).

- X-ray crystallography : Resolves crystal packing and intermolecular hydrogen bonding (e.g., O-H···O interactions between hydroxyl and methoxy groups) .

Q. How do solvent polarity and pH influence fluorescence properties?

Fluorescence intensity is maximized in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is ~5.0, balancing protonation of the hydroxyl group and deprotonation of the amide. At pH >7, fluorescence decreases due to phenolate formation, which alters electronic transitions .

Q. What parameters determine fluorescence intensity in spectrofluorometric studies?

Key parameters include:

- Temperature : 25°C minimizes thermal quenching.

- Concentration : Linear range 0.1–10 µM (avoid aggregation at higher concentrations).

- Excitation/Emission wavelengths : λex = 340 nm, λem = 380 nm for maximal intensity .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved?

Chiral derivatives are synthesized using Cp*Co(III) catalysts with monosubstituted acetic acid (MPAA) ligands. For example, N-(2-(diethylcarbamothioyl)ferrocenyl)-4-methoxybenzamide is synthesized via directed C-H activation, achieving >90% enantiomeric excess (ee) under mild conditions .

Q. What challenges arise in synthesizing fluorinated derivatives?

Fluorination via Cu-mediated azide-alkyne cycloaddition (CuAAC) often yields byproducts like N-(1-azido-3-fluorobutyl)-4-methoxybenzamide. Decomposition during silica gel purification necessitates alternative methods (e.g., one-pot reduction with trimethylsilane) .

Q. How can computational methods predict reactivity and stability?

Quantum chemical calculations (DFT) model HOMO-LUMO gaps and electrostatic potential surfaces to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess stability in aqueous vs. lipid environments .

Q. How are structural contradictions resolved in X-ray crystallography?

Discrepancies in bond lengths or angles (e.g., C-O vs. C-N distances) are resolved via high-resolution data (≤0.8 Å) and refinement using SHELXL. Hydrogen bonding networks are validated using Mercury software .

Q. What mechanisms explain unexpected byproducts in azide reactions?

Azide intermediates (e.g., N-(3-azido-1-hydroxypropyl)-4-methoxybenzamide) undergo Staudinger reactions with triphenylphosphine, forming iminophosphoranes. Competing pathways (e.g., Curtius rearrangement) are suppressed by low temperatures (-20°C) .

Q. How is anti-inflammatory activity evaluated experimentally?

Derivatives are tested in vitro via COX-2 inhibition assays (IC50 determination) and in vivo using carrageenan-induced rat paw edema models. Dose-response curves (1–50 mg/kg) and histopathology validate efficacy .

Q. What strategies optimize crystal packing for stability?

Co-crystallization with coformers (e.g., succinic acid) enhances stability via π-π stacking and hydrogen bonds. Thermal gravimetric analysis (TGA) monitors decomposition temperatures (>200°C for stable forms) .

Q. How are reaction conditions scaled for industrial applications?

Continuous flow reactors with immobilized catalysts (e.g., Pd/C) enable gram-scale synthesis. Process parameters (residence time, pressure) are optimized via Design of Experiments (DoE) to maximize yield (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.